molecular formula C16H17FN4O4S B2968795 N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide CAS No. 899989-41-4

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide

Cat. No.: B2968795
CAS No.: 899989-41-4
M. Wt: 380.39
InChI Key: SPZCWVQGHUBBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and an ethanediamide (oxalamide) moiety at position 3. The ethanediamide nitrogen is further substituted with a propyl chain.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZCWVQGHUBBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a fluorinated aromatic compound, a thieno[3,4-c]pyrazole derivative, and a diamide. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylase 3 (HDAC3), which plays a role in gene expression and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives within the thieno[3,4-c]pyrazole family. Key comparisons include variations in substituents on the ethanediamide nitrogen and the aryl groups, which influence physicochemical properties and biological interactions.

Structural and Molecular Comparisons

Compound Name Substituent on Ethanediamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-Propyl C₁₇H₁₉FN₄O₄S ~393.4 Shorter alkyl chain; moderate lipophilicity
N'-(3-Methoxypropyl) analog 3-Methoxypropyl C₁₈H₂₀FN₄O₅S 414.4 Ether oxygen enhances solubility; increased molecular weight
N'-Cyclopentyl analog Cyclopentyl C₁₈H₁₉FN₄O₄S 406.4 Cyclic alkyl group; higher lipophilicity and steric bulk
N'-[(4-Fluorophenyl)methyl] analog (4-Fluorophenyl)methyl Not reported Aromatic substituent; potential for π-π stacking interactions

Physicochemical and Functional Implications

Lipophilicity :

  • The target compound (N-propyl) exhibits lower lipophilicity (predicted logP ~1.8) compared to the cyclopentyl analog (logP ~2.5) due to reduced alkyl chain length and absence of a cyclic group .
  • The 3-methoxypropyl analog’s ether oxygen introduces polarity, lowering logP (~1.5) and improving aqueous solubility .

Molecular Weight and Bioavailability :

  • The target compound’s molecular weight (~393.4 g/mol) falls within the acceptable range for oral bioavailability, whereas bulkier analogs (e.g., cyclopentyl: 406.4 g/mol) may face challenges in membrane permeability .

Substituent Effects on Binding: Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance binding affinity to hydrophobic pockets in biological targets via aromatic interactions .

Biological Activity

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and an ethanediamide moiety. Its chemical structure can be represented as follows:

C18H20FN3O3S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_3\text{S}

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many thieno[3,4-c]pyrazole derivatives act as inhibitors of key enzymes involved in various metabolic pathways.
  • Antioxidant Activity : The presence of the dioxo group suggests potential antioxidant properties that may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through modulation of inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeAssay/MethodologyResultReference
Enzyme InhibitionMAO-A/B InhibitionIC50 = 0.013 µM (MAO-B)
CytotoxicityL929 Cell LineIC50 = 120.6 µM
Antioxidant ActivityDPPH ScavengingSignificant scavenging effectOngoing studies
Anti-inflammatoryELISA for CytokinesReduced TNF-alpha levelsOngoing studies

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition : A study focused on the inhibition of monoamine oxidase (MAO) showed that derivatives similar to this compound had potent inhibitory effects on MAO-B with an IC50 value of 0.013 µM. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease due to the role of MAO in neurotransmitter metabolism .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using the L929 fibroblast cell line. The compound exhibited an IC50 value of 120.6 µM, indicating moderate toxicity compared to other derivatives which caused significant cell death at lower concentrations .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties through DPPH scavenging assays. Further research is required to quantify these effects and establish a clear mechanism .
  • Anti-inflammatory Potential : Ongoing research is investigating the compound's ability to modulate inflammatory responses by measuring cytokine levels in vitro. Initial results indicate a reduction in TNF-alpha levels, suggesting potential for treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for N'-[2-(4-fluorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide, and how can purity be validated?

The compound is synthesized via multi-step reactions, often starting with condensation of fluorophenyl precursors with heterocyclic intermediates. Key steps include cyclization of thienopyrazoles and amidation. Reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) must be optimized to avoid side products like regioisomers . Purity validation requires HPLC (≥95% purity), supported by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized crystallographically?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at 173–295 K. The space group (e.g., monoclinic P2₁/c) and unit cell parameters (a, b, c, β) are determined using SHELX (e.g., SHELXL-2018 for refinement). Structural visualization employs ORTEP-3 to illustrate bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Target-based assays (e.g., enzyme inhibition) or cell-based viability assays (MTT) are common. For pyrazole derivatives, studies on kinase inhibition or antiproliferative activity against cancer cell lines (e.g., HeLa) are relevant. Dose-response curves (IC₅₀ values) and structure-activity relationship (SAR) analysis guide optimization .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during refinement?

Data contradictions arise from crystal defects or dynamic motion. SHELXL’s PART and SIMU instructions model disorder by splitting atomic positions. For twinning, the TWIN/BASF commands refine twin laws and scale factors. High-resolution data (≤1.0 Å) and restraints on bond distances improve reliability. Validation tools like PLATON check for missed symmetry .

Q. What strategies address regioselectivity challenges during functionalization of the thienopyrazole core?

Regioselectivity is controlled via steric/electronic directing groups. For example, electron-withdrawing substituents (e.g., sulfonamide) at the 3-position of the pyrazole direct electrophilic substitution to the 5-position. Protecting groups (e.g., Boc for amines) prevent unwanted side reactions during alkylation .

Q. How do substituents (e.g., 4-fluorophenyl, propylamide) influence the compound’s pharmacokinetic properties?

Fluorine enhances metabolic stability by blocking CYP450 oxidation. The propylamide group balances lipophilicity (logP ~2.5) and solubility. Computational modeling (e.g., COSMO-RS for solubility prediction) and in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) validate these effects .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) .
  • Data Validation : Cross-check crystallographic R factors (R₁ ≤ 0.05, wR₂ ≤ 0.15) and residual electron density (<0.5 eÅ⁻³) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.